Cas no 13189-89-4 (2,3-Dihydroxybenzamide)
2,3-Dihydroxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,2,3-dihydroxy-
- 2,3-Dihydroxybenzamide
- DB1
- Benzoic amide, 2,3-dihydroxy-
- TRENCAM-3,2-HOPO
- NS00070279
- DB04476
- 13189-89-4
- ,3-Bis(oxidanyl)benzamide
- catecholamide
- 3-Carbamoyl-1,2-benzenediol
- Benzamide, 2,3-dihydroxy-
- SCHEMBL424097
- Z33JA2LC96
- Q27095251
- 2,3-Dihydroxybenzamide #
- 2,3- dihydroxybenzamide
- G70837
-
- Inchi: 1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11)
- InChI Key: QCIDBNKTKNBPKM-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1C(N)=O)O
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 83.6A^2
Experimental Properties
- PSA: 83.55000
- LogP: 0.89700
2,3-Dihydroxybenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,3-Dihydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D451020-25mg |
2,3-Dihydroxybenzamide |
13189-89-4 | 25mg |
$ 187.00 | 2023-09-07 | ||
| TRC | D451020-250mg |
2,3-Dihydroxybenzamide |
13189-89-4 | 250mg |
$ 1493.00 | 2023-09-07 | ||
| A2B Chem LLC | AE39966-25mg |
DB1 |
13189-89-4 | 25mg |
$289.00 | 2024-01-04 | ||
| A2B Chem LLC | AE39966-250mg |
DB1 |
13189-89-4 | 97% | 250mg |
$90.00 | 2024-04-20 | |
| A2B Chem LLC | AE39966-100mg |
DB1 |
13189-89-4 | 97% | 100mg |
$55.00 | 2024-04-20 | |
| A2B Chem LLC | AE39966-1g |
DB1 |
13189-89-4 | 97% | 1g |
$254.00 | 2024-04-20 |
2,3-Dihydroxybenzamide Related Literature
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Guan-Hu Bao,Chi-Tang Ho,Jonathan Barasch RSC Adv. 2015 5 104363
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Pierre-Emmanuel Doulain,Christine Goze,Ewen Bodio,Philippe Richard,Richard A. Decréau Chem. Commun. 2016 52 4474
-
Zachary L. Reitz,Moriah Sandy,Alison Butler Metallomics 2017 9 824
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Assunta D'Amato,Pritam Ghosh,Chiara Costabile,Giorgio Della Sala,Irene Izzo,Galia Maayan,Francesco De Riccardis Dalton Trans. 2020 49 6020
-
Robert C. Hider,Xiaole Kong Nat. Prod. Rep. 2010 27 637
Additional information on 2,3-Dihydroxybenzamide
Comprehensive Overview of 2,3-Dihydroxybenzamide (CAS No. 13189-89-4): Properties, Applications, and Research Insights
2,3-Dihydroxybenzamide (CAS No. 13189-89-4) is a bioactive organic compound belonging to the class of hydroxybenzamides. Its molecular structure features two hydroxyl groups adjacent to an amide functional group, making it a versatile intermediate in pharmaceutical and chemical research. The compound is also referred to by synonyms such as 2,3-DHBA or pyrocatechol-3-carboxamide, often searched by researchers exploring its synthetic pathways or biological activities.
In recent years, 2,3-Dihydroxybenzamide has gained attention due to its potential role in antioxidant and chelating agent applications. Studies suggest its ability to bind metal ions, which aligns with growing interest in metal-organic frameworks (MOFs) and environmental remediation technologies. Users frequently search for "2,3-Dihydroxybenzamide solubility" or "13189-89-4 synthesis," reflecting its relevance in lab-scale preparations and industrial processes.
The compound’s physicochemical properties include a molecular weight of 153.14 g/mol and a melting point range of 210–215°C. Its water solubility and stability under physiological conditions are critical for biomedical applications, such as designing enzyme inhibitors or anti-inflammatory agents. Researchers often query "2,3-Dihydroxybenzamide MSDS" or "safety data" to ensure compliance with laboratory protocols.
From a synthetic perspective, 2,3-Dihydroxybenzamide can be derived from 2,3-dihydroxybenzoic acid via amidation reactions. This process is frequently optimized for high-yield production, a topic trending in green chemistry forums. The compound’s crystallography data and H-bonding patterns are also widely discussed in X-ray diffraction studies.
Emerging applications include its use in cosmetic formulations as a skin-conditioning agent, driven by consumer demand for natural-derived ingredients. Additionally, its radical-scavenging activity positions it as a candidate for anti-aging products, a hotspot in cosmetic science. Searches like "2,3-Dihydroxybenzamide in skincare" highlight this niche interest.
In summary, 2,3-Dihydroxybenzamide (CAS No. 13189-89-4) bridges multiple disciplines, from medicinal chemistry to materials science. Its structure-activity relationships and scalable synthesis continue to inspire innovation, answering queries like "how to purify 2,3-Dihydroxybenzamide" or "13189-89-4 suppliers." Future research may unlock further industrial or therapeutic potentials.
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